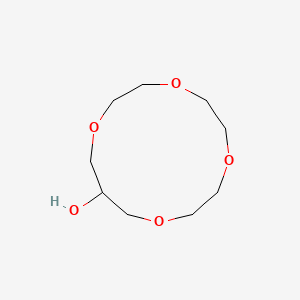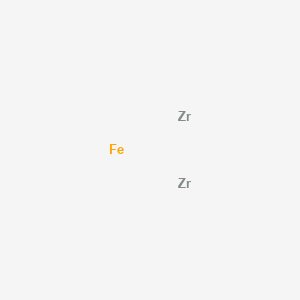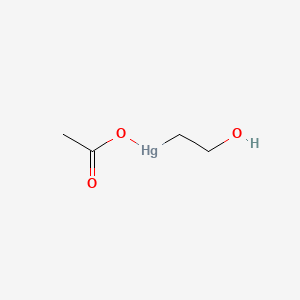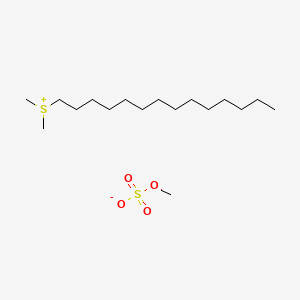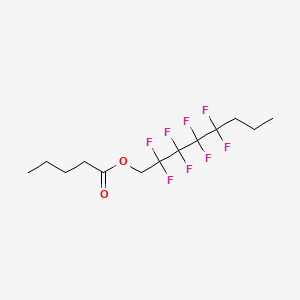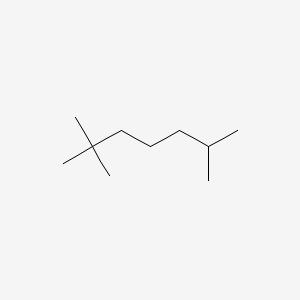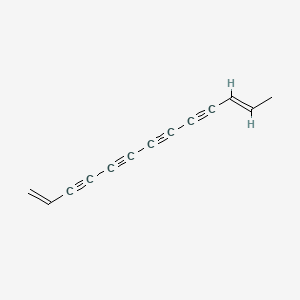
(S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry This particular compound is characterized by its unique structural features, which include a vinyl group and an isobutyrate ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate typically involves the esterification of the corresponding alcohol with isobutyric acid. The reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. Additionally, the use of immobilized catalysts can enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
(S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
(S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of (S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester moiety can undergo hydrolysis to release the corresponding alcohol and isobutyric acid, which may exert biological effects. Additionally, the vinyl group can participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
Isobutyric acid: A carboxylic acid with similar structural features but lacks the ester moiety.
Isobutyl isobutyrate: An ester with a similar isobutyrate group but different alkyl chain structure.
Vinyl acetate: Contains a vinyl group but differs in the ester component.
Uniqueness
(S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is unique due to its combination of a vinyl group and an isobutyrate ester moiety. This combination imparts distinct chemical properties and potential applications that are not observed in similar compounds. Its structural features make it a valuable compound for research and industrial applications.
特性
CAS番号 |
94265-99-3 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC名 |
[(3S)-3,7-dimethylocta-1,6-dien-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C14H24O2/c1-7-14(6,10-8-9-11(2)3)16-13(15)12(4)5/h7,9,12H,1,8,10H2,2-6H3/t14-/m1/s1 |
InChIキー |
JZIARAQCPRDGAC-CQSZACIVSA-N |
異性体SMILES |
CC(C)C(=O)O[C@@](C)(CCC=C(C)C)C=C |
正規SMILES |
CC(C)C(=O)OC(C)(CCC=C(C)C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


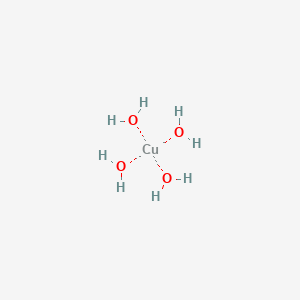
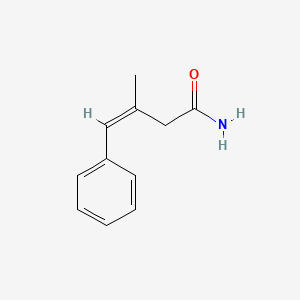
![1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea](/img/structure/B12658149.png)

